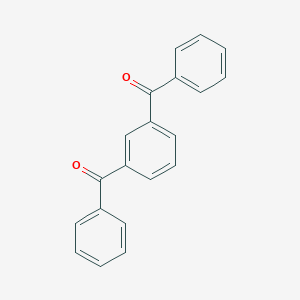
1,3-Dibenzoylbenzene
Cat. No. B181577
Key on ui cas rn:
3770-82-9
M. Wt: 286.3 g/mol
InChI Key: MJQHDSIEDGPFAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04827044
Procedure details


According to the general mode of operation described above, 203 g (1 mole) of isophthaloyl dichloride in 500 ml of THF is reacted with 274 g (2 moles) of phenyl magnesium chloride. The subsequent hydrolysis is effected with the aid of a dilute hydrochloric acid solution. By cooling, the diketone crystalises. 1,3-dibenzoyl-benzene is obtained in a yield of 75%. The product is recrystallised from ethanol. White crystals are obtained, the melting point of which is 100° C., which corresponds to the formula: ##STR5##



Identifiers


|
REACTION_CXSMILES
|
[C:1](Cl)(=[O:11])[C:2]1[CH:10]=[CH:9][CH:8]=[C:4]([C:5](Cl)=[O:6])[CH:3]=1.[C:13]1([Mg]Cl)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.Cl>C1COCC1>[C:1]([C:2]1[CH:10]=[CH:9][CH:8]=[C:4]([C:5](=[O:6])[C:2]2[CH:10]=[CH:9][CH:8]=[CH:4][CH:3]=2)[CH:3]=1)(=[O:11])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
203 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC(C(=O)Cl)=CC=C1)(=O)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
274 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)[Mg]Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The subsequent hydrolysis
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
By cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the diketone crystalises
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=CC(=CC=C1)C(C1=CC=CC=C1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 75% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

